molecular formula C28H20ClF2N2NaO3S B1193322 PAT-347 sodium

PAT-347 sodium

Número de catálogo: B1193322
Peso molecular: 560.9756
Clave InChI: SSBGAZDYHLKALW-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PAT-347 sodium is a potent, non-competitive Autotaxin (ATX) inhibitor with an IC50 of 0.3 nM against lysophosphatidylcholine (LPC) hydrolysis . ATX is a secreted enzyme critical in converting LPC to lysophosphatidic acid (LPA), a signaling lipid implicated in fibrosis, cancer, and inflammation . PAT-347’s molecular formula is C28H21ClF2N2O3S (MW: 538.99 g/mol), and it binds to the hydrophobic tunnel of ATX via π–π interactions with residues Phe274, His251, Phe249, and hydrophobic contacts with Trp254, Trp260, and Lys248 . Its non-competitive binding mode prevents LPA release from ATX, effectively blocking downstream signaling .

Pharmacokinetically, PAT-347 exhibits stability in human plasma and retains activity in tumor-bearing mouse models, making it a candidate for oncology and fibrotic disease applications .

Propiedades

Fórmula molecular

C28H20ClF2N2NaO3S

Peso molecular

560.9756

Nombre IUPAC

sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3'-indolin]-1'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate

InChI

InChI=1S/C28H21ClF2N2O3S.Na/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33;/h2-10H,11-14H2,1H3,(H,35,36);/q;+1/p-1

Clave InChI

SSBGAZDYHLKALW-UHFFFAOYSA-M

SMILES

O=C(CN1C(C)=C(SC2=CC=CC(C(O[Na])=O)=C2F)C3=C1C(F)=C(Cl)C=C3)N4CC5(CC5)C6=CC=CC=C64

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PAT-347;  PAT 347;  PAT347.

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Binding Mechanism Differences

Compound IC50 (nM) Binding Mode Key Interactions Clinical Relevance
PAT-347 0.3 Non-competitive tunnel binding Phe274, His251, Phe249, Trp254/Trp260 Fibrosis, cancer, metabolic disorders
PAT-505 2.0 Similar to PAT-347 + Ser81/Val277 Lys248, Phe249, His251, Ser81, Val277 Anti-fibrotic (NASH model)
PAT-048 1.1 Tunnel binding with partial overlap Lys248, Phe249, His251, Trp254/Trp260 Ineffective in pulmonary fibrosis
LM-Cpd 51 81.0 Hydrophobic tunnel binding Trp254, Phe249, Trp260, Phe274 Preclinical (no in vivo data)
PharmAkea-Cpd A-E <500 Undisclosed (tunnel-targeted) Not structurally characterized Metabolic disorder models

Key Insights :

  • PAT-347 has the highest potency (IC50 = 0.3 nM) among its analogs, attributed to its optimized interactions with Phe274 and His251 .
  • PAT-505 shares PAT-347’s binding tunnel but engages additional residues (Ser81, Val277), likely contributing to its improved pharmacokinetics (IC50 = 2 nM in human plasma) . However, PAT-505’s lower potency compared to PAT-347 suggests subtle structural trade-offs.
  • PAT-048 (IC50 = 1.1 nM) showed 75–90% ATX inhibition in a bleomycin-induced skin fibrosis model at 10–20 mg/kg but failed in pulmonary fibrosis, highlighting disease-specific efficacy limitations .
  • LM-Cpd 51 (IC50 = 81 nM) binds similarly but with weaker interactions, limiting its therapeutic utility .
  • PharmAkea-Cpd A-E (IC50 < 500 nM) are less potent but demonstrated glucose-lowering effects in metabolic disorder models, suggesting off-target benefits .

Pharmacodynamic and Clinical Comparisons

  • In Vivo Efficacy: PAT-347 and PAT-505 reduced fibrosis in NASH and dermal fibrosis models, respectively .
  • Plasma Stability :
    • PAT-347 and PAT-505 maintain activity in human plasma (IC50 ~9 nM), whereas PAT-048’s plasma IC50 is ~8.9 nM .

Q & A

Q. What is the primary mechanism of action of PAT-347 sodium in inhibiting Autotaxin (ATX) activity?

this compound inhibits ATX, a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA signaling drives cell survival, migration, and proliferation, making ATX inhibition a therapeutic target for fibrotic diseases, cancer, and inflammation. Researchers should validate ATX inhibition via LPA production assays using techniques like mass spectrometry or ELISA to measure LPA levels pre- and post-treatment .

Q. Which standard in vitro assays are recommended for assessing this compound's inhibitory efficacy against ATX?

Use fluorogenic substrate-based assays (e.g., FS-3) to measure ATX enzymatic activity. Combine with phosphatidylcholine quantification kits (e.g., Abcam’s fluorometric assay, which detects choline release via enzymatic coupling) to confirm PAT-347’s interference with LPC hydrolysis. Ensure assays include controls for nonspecific phosphatase activity and validate results with dose-response curves (IC50 calculations) .

Q. How should researchers quantify this compound concentrations in biological samples during pharmacokinetic studies?

Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification. For sodium content analysis, use atomic absorption spectroscopy (AAS) with cesium chloride diluents to minimize ionization interference. Standardize calibration curves using solutions with known sodium concentrations (0–8.0 mg/mL) to ensure accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound's therapeutic potential in fibrotic disease models?

  • Model Selection: Use organ-specific fibrosis models (e.g., bleomycin-induced pulmonary fibrosis in mice) to mimic human pathology.
  • Dosage Optimization: Conduct dose-ranging studies to identify the minimal effective dose (MED) and maximal tolerated dose (MTD).
  • Endpoint Validation: Include biomarkers like hydroxyproline (collagen deposition) and cytokine profiling (TGF-β, IL-6) to assess antifibrotic efficacy.
  • Control Groups: Use vehicle controls and comparator compounds (e.g., GLPG1690, a clinical-stage ATX inhibitor) to contextualize results .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging: Measure plasma/tissue drug levels to confirm bioavailability correlates with in vitro IC50 values.
  • Off-Target Effects: Screen for interactions with related enzymes (e.g., phospholipase A2) using selectivity panels.
  • Data Validation: Replicate findings across multiple models (e.g., primary cell cultures vs. immortalized lines) and validate with orthogonal methods (e.g., siRNA knockdown of ATX to confirm mechanism-specific effects) .

Q. What methodological approaches optimize batch-to-batch consistency in this compound formulations for sensitive bioassays?

  • Quality Control (QC): Request peptide content analysis (via amino acid analysis or UV spectrophotometry) and residual trifluoroacetic acid (TFA) quantification (<1% for cell-based assays).
  • Stability Testing: Store lyophilized PAT-347 at -80°C with desiccants to prevent hygroscopic degradation.
  • Documentation: Maintain detailed batch records including synthesis parameters (e.g., coupling efficiency, purification steps) to trace variability sources .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in ATX inhibition assays?

Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals and assess goodness-of-fit via R². For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. What strategies mitigate variability in sodium measurement across experimental replicates?

  • Internal Standards: Spike samples with isotopically labeled sodium (²³Na) for normalization.
  • Matrix-Matched Calibration: Prepare standards in biological matrices (e.g., plasma, tissue homogenates) to account for ion suppression in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PAT-347 sodium
Reactant of Route 2
Reactant of Route 2
PAT-347 sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.